5-(2-Bromophenyl)pyrimidine
Description
5-(2-Bromophenyl)pyrimidine is a brominated heterocyclic compound featuring a pyrimidine ring substituted at the 5-position with a 2-bromophenyl group. Its synthesis typically involves palladium-catalyzed coupling reactions, as demonstrated in Scheme 2 of , where it is prepared alongside other (2-bromoaryl)pyridines under optimized conditions using PdCl(C₃H₅)(dppb) as a catalyst and NaOAc as a base, achieving 100% conversion . This compound is notable for its stability in palladium-mediated reactions, as shown in Scheme 5 of , where it remained unreacted under conditions that typically facilitate C-H bond functionalization, likely due to stable Pd complex formation .
Properties
Molecular Formula |
C10H7BrN2 |
|---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
5-(2-bromophenyl)pyrimidine |
InChI |
InChI=1S/C10H7BrN2/c11-10-4-2-1-3-9(10)8-5-12-7-13-6-8/h1-7H |
InChI Key |
FUGXZYLVEFZXTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CN=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrimidines
(a) 5-Amino-2-(4-bromophenyl)pyrimidine (A816493)
This compound shares structural similarity (0.87 similarity index) with 5-(2-bromophenyl)pyrimidine but differs in the position of the bromine atom (para vs. ortho on the phenyl ring) and the presence of an amino group at the 5-position of the pyrimidine. Such positional and functional group differences significantly alter reactivity and biological activity. For example, para-substituted bromophenyl derivatives often exhibit enhanced electronic effects in cross-coupling reactions compared to ortho-substituted analogs .
(b) 5-Bromo-2-(bromomethyl)pyrimidine
With a bromomethyl substituent at the 2-position, this compound (CAS 1193116-74-3) is more reactive in nucleophilic substitution reactions due to the labile C-Br bond. In contrast, this compound’s bromine is part of an aromatic system, making it less reactive toward direct displacement .
Key Observations :
- Halogen Position Matters : The 2-bromophenyl group in 2b provides better lipophilicity and target binding than electron-withdrawing groups (e.g., nitro in 2d) .
- Ortho vs. Para Halogens : While 2b (ortho-Br) and 2g (para-Cl) show similar analgesic activity, para-substituted derivatives often exhibit superior anti-inflammatory effects due to optimized steric interactions .
Reactivity in Palladium-Catalyzed Reactions
Table 1 from compares reaction conditions for Pd-catalyzed coupling of bromophenylpyridines. Notably, this compound (Entry 5) achieved 100% conversion with NaOAc as a base, similar to 4-(2-bromophenyl)pyridine (Entry 2).
Physical and Spectral Properties
provides data for 5-(2-bromophenyl)-1H-tetrazole, a structurally distinct analog with a tetrazole ring. Key differences include:
| Property | This compound | 5-(2-Bromophenyl)-1H-tetrazole |
|---|---|---|
| Melting Point | Not reported | 182–184°C |
| pKa | ~4.5 (estimated) | 3.78 |
| Reactivity | Stable in Pd reactions | Acidic proton (N-H) for metal coordination |
The tetrazole analog’s lower pKa enhances its utility in coordination chemistry, whereas the pyrimidine derivative’s stability makes it preferable for catalytic applications .
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